molecular formula C18H19NO B6241794 8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 2649034-77-3

8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane

Cat. No. B6241794
CAS RN: 2649034-77-3
M. Wt: 265.3
InChI Key:
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Description

8-(Naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane (NACO) is an organic compound that has recently gained attention as a potential therapeutic agent for various diseases and conditions. NACO is a bicyclic compound containing two fused ring systems, consisting of a naphthalene ring fused to an azabicyclo[3.2.1]octane ring. It has been studied for its potential use in cancer, inflammation, and neurodegenerative diseases.

Scientific Research Applications

8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane has been studied for its potential use in a variety of scientific research applications. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of various types of cancer cells. It has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. Additionally, 8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.

Mechanism of Action

8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane has been found to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. This inhibition of COX-2 results in the reduction of inflammation and the inhibition of cancer cell growth. Additionally, 8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane has been found to act as an antioxidant, scavenging reactive oxygen species (ROS) and preventing oxidative damage.
Biochemical and Physiological Effects
8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, inhibit cancer cell growth, and scavenge reactive oxygen species. Additionally, 8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane has been found to modulate the activity of various enzymes and receptors, such as the serotonin receptor 5-HT2A and the enzyme tyrosine hydroxylase.

Advantages and Limitations for Lab Experiments

8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is easy to synthesize. Additionally, it is a relatively inexpensive compound, making it an attractive option for research purposes. However, there are some limitations to its use in laboratory experiments. For example, it has a low solubility in water, which can make it difficult to use in certain experiments. Additionally, its effects on certain biochemical pathways may not be fully understood, making it difficult to predict its effects in certain situations.

Future Directions

8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane has potential for use in a variety of applications. Further research is needed to better understand its effects on various biochemical pathways and to determine its potential therapeutic applications. Additionally, research is needed to explore the potential of 8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane as an antioxidant and its potential to reduce inflammation. Additionally, research is needed to explore the potential of 8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane as an inhibitor of cancer cell growth and its potential to treat neurodegenerative diseases. Finally, research is needed to explore the potential of 8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane as a drug delivery system and its potential to target specific cells or tissues.

Synthesis Methods

8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane can be synthesized by a two-step process involving the reaction of naphthalene-2-carboxaldehyde with 2-methyl-2-azabicyclo[3.2.1]octane in the presence of Lewis acid catalysts such as AlCl3. The reaction proceeds through a cyclization reaction to form the bicyclic ring system. The product is then purified by column chromatography and recrystallization to yield the desired compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane involves the condensation of naphthalene-2-carboxaldehyde with 8-azabicyclo[3.2.1]octan-3-one followed by reduction of the resulting imine to the corresponding amine.", "Starting Materials": [ "Naphthalene-2-carboxaldehyde", "8-azabicyclo[3.2.1]octan-3-one", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve naphthalene-2-carboxaldehyde (1.0 equiv) and 8-azabicyclo[3.2.1]octan-3-one (1.1 equiv) in methanol (10 mL) and add acetic acid (0.1 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Add sodium borohydride (1.2 equiv) to the reaction mixture and stir for an additional 2 hours.", "Step 3: Quench the reaction by adding water (20 mL) and stirring for 30 minutes.", "Step 4: Extract the product with dichloromethane (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 6: Dissolve the crude product in hydrochloric acid (1 M) and stir for 1 hour.", "Step 7: Basify the reaction mixture with sodium hydroxide (1 M) and extract the product with dichloromethane (3 x 20 mL).", "Step 8: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the pure product." ] }

CAS RN

2649034-77-3

Product Name

8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane

Molecular Formula

C18H19NO

Molecular Weight

265.3

Purity

95

Origin of Product

United States

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